molecular formula C16H15ClN2 B13763690 2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride CAS No. 7150-11-0

2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride

Cat. No.: B13763690
CAS No.: 7150-11-0
M. Wt: 270.75 g/mol
InChI Key: BWNNXZFLWDOVTI-UHFFFAOYSA-N
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Description

2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 9H-fluorene with imidazole under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) or 1,4-dioxane and may or may not require a base catalyst . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions include fluorenone derivatives, reduced imidazole compounds, and substituted imidazole derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorenyl group and imidazole ring can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride is unique due to its combination of the fluorenyl group and imidazole ring, which imparts specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

7150-11-0

Molecular Formula

C16H15ClN2

Molecular Weight

270.75 g/mol

IUPAC Name

2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride

InChI

InChI=1S/C16H14N2.ClH/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)15(13)16-17-9-10-18-16;/h1-8,15H,9-10H2,(H,17,18);1H

InChI Key

BWNNXZFLWDOVTI-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2C3=CC=CC=C3C4=CC=CC=C24.Cl

Origin of Product

United States

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